Cas no 1211597-02-2 (6-azabicyclo3.2.1octan-3-one)

6-azabicyclo3.2.1octan-3-one Chemical and Physical Properties
Names and Identifiers
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- 6-Azabicyclo[3.2.1]octan-3-one
- 6-azabicyclo3.2.1octan-3-one
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- MDL: MFCD23102282
Experimental Properties
- Density: 1.083
- Boiling Point: 223 ºC
- Flash Point: 105 ºC
6-azabicyclo3.2.1octan-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A466536-1g |
6-Azabicyclo[3.2.1]octan-3-one |
1211597-02-2 | 95+% | 1g |
$962.0 | 2024-04-25 | |
Enamine | EN300-2955356-10.0g |
6-azabicyclo[3.2.1]octan-3-one |
1211597-02-2 | 95.0% | 10.0g |
$5528.0 | 2025-03-19 | |
Enamine | EN300-2955356-2.5g |
6-azabicyclo[3.2.1]octan-3-one |
1211597-02-2 | 95.0% | 2.5g |
$2520.0 | 2025-03-19 | |
Enamine | EN300-2955356-0.5g |
6-azabicyclo[3.2.1]octan-3-one |
1211597-02-2 | 95.0% | 0.5g |
$1234.0 | 2025-03-19 | |
Enamine | EN300-2955356-5g |
6-azabicyclo[3.2.1]octan-3-one |
1211597-02-2 | 5g |
$3728.0 | 2023-09-06 | ||
Enamine | EN300-2955356-0.25g |
6-azabicyclo[3.2.1]octan-3-one |
1211597-02-2 | 95.0% | 0.25g |
$1183.0 | 2025-03-19 | |
Enamine | EN300-2955356-5.0g |
6-azabicyclo[3.2.1]octan-3-one |
1211597-02-2 | 95.0% | 5.0g |
$3728.0 | 2025-03-19 | |
Enamine | EN300-2955356-0.05g |
6-azabicyclo[3.2.1]octan-3-one |
1211597-02-2 | 95.0% | 0.05g |
$1080.0 | 2025-03-19 | |
Enamine | EN300-2955356-0.1g |
6-azabicyclo[3.2.1]octan-3-one |
1211597-02-2 | 95.0% | 0.1g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-2955356-1.0g |
6-azabicyclo[3.2.1]octan-3-one |
1211597-02-2 | 95.0% | 1.0g |
$1286.0 | 2025-03-19 |
6-azabicyclo3.2.1octan-3-one Related Literature
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1. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-oneJ. Bruce Pitner,Philip Abraham,Young J. Joo,David J. Triggle,F. Ivy Carroll J. Chem. Soc. Perkin Trans. 1 1991 1375
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R. Furstoss,P. Teissier,B. Waegell J. Chem. Soc. D 1970 384
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3. A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-olAbraham Philip,J. Bruce Pitner,Young J. Joo,David J. Triggle,F. Ivy Carroll J. Chem. Soc. Chem. Commun. 1990 984
Additional information on 6-azabicyclo3.2.1octan-3-one
Introduction to 6-Azabicyclo[3.2.1]octan-3-one (CAS No. 1211597-02-2)
6-Azabicyclo[3.2.1]octan-3-one, with the CAS number 1211597-02-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bicyclic structure, exhibits a range of biological activities and has been the subject of numerous studies aimed at exploring its potential therapeutic applications.
The chemical structure of 6-azabicyclo[3.2.1]octan-3-one consists of a bicyclic ring system with a nitrogen atom at the 6-position and a ketone group at the 3-position. This structural arrangement confers the compound with distinct chemical properties, making it an attractive scaffold for the design and synthesis of novel bioactive molecules.
Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the conformational flexibility and binding interactions of 6-azabicyclo[3.2.1]octan-3-one. These studies have highlighted the compound's ability to adopt various conformations, which can influence its pharmacological profile and interactions with biological targets.
In the context of medicinal chemistry, 6-azabicyclo[3.2.1]octan-3-one has been explored as a lead compound for the development of drugs targeting various diseases. One notable area of research involves its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of 6-azabicyclo[3.2.1]octan-3-one can effectively inhibit certain kinases, which are key enzymes implicated in cancer progression and other proliferative disorders.
Beyond enzyme inhibition, 6-azabicyclo[3.2.1]octan-3-one has also been investigated for its neuroprotective properties. Research in this area has demonstrated that certain derivatives of this compound can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These findings suggest that 6-azabicyclo[3.2.1]octan-3-one may have therapeutic potential in neurological disorders such as Alzheimer's disease and Parkinson's disease.
The synthetic accessibility of 6-azabicyclo[3.2.1]octan-3-one is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound and its derivatives, allowing for the rapid generation of structurally diverse libraries for high-throughput screening and lead optimization.
In addition to its direct biological activities, 6-azabicyclo[3.2.1]octan-3-one has also been utilized as a building block in the synthesis of more complex molecules with enhanced pharmacological properties. For example, researchers have incorporated this scaffold into peptidomimetics designed to mimic the binding interactions of natural peptides with their target proteins.
The pharmacokinetic properties of 6-azabicyclo[3.2.1]octan-3-one and its derivatives have also been studied to ensure their suitability for clinical applications. These investigations have focused on parameters such as solubility, stability, and metabolic profiles, which are crucial for optimizing drug delivery and efficacy.
Clinical trials involving compounds derived from 6-azabicyclo[3.2.1]octan-3-one are currently underway to evaluate their safety and efficacy in treating various conditions. Preliminary results from these trials have shown promising outcomes, further validating the therapeutic potential of this chemical scaffold.
In conclusion, 6-azabicyclo[3.2.1]octan-3-one (CAS No. 1211597-02-2) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive target for further investigation and development into novel therapeutic agents.
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